molecular formula C15H25NO2S B026303 2,4,6-Triisopropylbenzenesulfonamide CAS No. 105536-22-9

2,4,6-Triisopropylbenzenesulfonamide

Cat. No. B026303
M. Wt: 283.4 g/mol
InChI Key: PRMNQLMPSVOZIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-Triisopropylbenzenesulfonamide involves specific reactions that allow for the introduction of the triisopropylbenzenesulfonyl group into targeted molecules. For example, it has been introduced in high yield into the guanidino function of arginine by the reaction with 2,4,6-triisopropylbenzene-sulfonyl chloride, demonstrating its utility in peptide synthesis (Hartmut Echner & W. Voelter, 1987)).

Molecular Structure Analysis

The molecular structure of 2,4,6-Triisopropylbenzenesulfonamide has been elucidated using X-ray powder diffraction data. The structure is characterized by the presence of four independent asymmetric rotors within the molecule, allowing isopropyl and sulfonamide groups to rotate freely. This molecular flexibility was identified through the application of Monte Carlo methods, revealing a monoclinic P2(1)/c structure (Tremayne et al., 1999)).

Chemical Reactions and Properties

2,4,6-Triisopropylbenzenesulfonamide participates in various chemical reactions, highlighting its versatile chemical properties. It can act as a protective group in the synthesis of complex molecules, particularly in peptide synthesis, where it is selectively cleaved by common reagents (Hartmut Echner & W. Voelter, 1987)).

Physical Properties Analysis

The physical properties of 2,4,6-Triisopropylbenzenesulfonamide, including its crystal structure and intramolecular interactions, have been extensively studied. For instance, the molecules are linked by N-H…O hydrogen bonds into two-dimensional sheets, forming a layered crystal structure that contributes to its physical stability and interactions with other molecules (Tremayne et al., 1999)).

Scientific Research Applications

  • Synthesis of Macrocycles and Dendrimers : It is used in synthesizing 15-membered triolefinic macrocycles, which are further employed in modifying poly(propyleneimine) dendrimers (Xiao-hong, 2011).

  • Therapeutic and Antimicrobial Applications : Demonstrating therapeutic potential, it has been active in curing mice of experimental streptococcic infections and exhibits a bacteriostatic effect on the growth of certain molds (Bliss & Long, 1937).

  • Chemical Synthesis : It plays a role in the preparation of nitriles from carboxylic acids through the Smiles rearrangement process (Huber & Bartsch, 1998).

  • Peptide Synthesis : Serving as a protecting group for the guanidino function of arginine, it can be cleaved by common reagents used in peptide synthesis (Echner & Voelter, 1987).

  • Wood-laminating Adhesives : It is involved in the use of condensed tannins from conifer barks as intermediates for formulating water-resistant, cold-setting wood-laminating adhesives (McGraw, Laks, & Hemingway, 1988).

  • Immunomodulating and Cytoprotecting Properties : Compounds derived from it, such as N-imidazolide and N-triazolide, exhibit immunomodulating and cytoprotecting properties, influencing cell proliferation, energy expenditure, and apoptosis (Belousova et al., 2009).

  • Membrane Studies : Its derivatives have been used to study the asymmetric distribution of phospholipids in human erythrocyte membranes (Gordesky & Marinetti, 1973).

  • Amine, Amino Acid, and Protein Determination : An improved method using its derivatives offers greater sensitivity and convenience for determining amines, amino acids, and proteins (Snyder & Sobocinski, 1975).

  • DNA Interaction and Anticancer Activity : It plays a role in governing the interaction with DNA, affecting DNA cleavage efficiency and antiproliferative activity (González-Álvarez et al., 2013).

  • Crystal Structure Analysis : The crystal structure of 2,4,6-triisopropylbenzenesulfonamide has been solved, showing intramolecular flexibility (Tremayne et al., 1999).

  • Wastewater Treatment : It has been used in studies related to the degradation of pollutants in synthetic wastewater (Kruanak & Jarusutthirak, 2019).

  • Chromatography : It serves as a reagent in automated amino acid chromatography, though it has lower sensitivity to the imino acid proline (Brown, 1968).

Safety And Hazards

The safety data sheet for 2,4,6-Triisopropylbenzenesulfonamide suggests that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .

properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMNQLMPSVOZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352973
Record name 2,4,6-Triisopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triisopropylbenzenesulfonamide

CAS RN

105536-22-9
Record name 2,4,6-Triisopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
M Tremayne, EJ MacLean, CC Tang… - … Section B: Structural …, 1999 - scripts.iucr.org
The crystal structure of 2,4,6-triisopropylbenzenesulfonamide, C15H25NO2S, has been solved from X-ray powder diffraction data collected at 120 (1) K using synchrotron radiation and …
Number of citations: 30 scripts.iucr.org
JC Clark, ML McLaughlin, FR Fronczek - … Section E: Structure …, 2003 - scripts.iucr.org
Refinement of the title structure, C15H25NO2S, using low-temperature single-crystal X-ray data, confirms the results from powder diffraction data [Tremayne, MacLean, Tang & Glidewell …
Number of citations: 10 scripts.iucr.org
C Wang, JC Wu - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
(IUCr) (E)-2,4,6-Triisopropyl-N-[2-(2-pyridylmethyleneamino)cyclohexyl]benzenesulfonamide acetonitrile hemisolvate Journal logo Acta Crystallographica Section E Acta …
Number of citations: 5 scripts.iucr.org
J Huang, P O'Brien - Tetrahedron letters, 2005 - Elsevier
In a continuing study on the α-lithiation of N-tosyl aziridines, it is reported that ortho-lithiation of the N-tosyl group is occurring under typical α-lithiation conditions (s-BuLi/PMDETA). Thus…
Number of citations: 14 www.sciencedirect.com
M Tremayne, EJ Maclean… - Molecular Crystals and …, 2001 - Taylor & Francis
The crystal structures of 2,4,6-triisopropylbenzenesulfonamide and the 1: 1 adduct of hexamethylenetetramine and 1,2,3-trihydroxybenzene have been solved from synchrotron and …
Number of citations: 3 www.tandfonline.com
XN Zhang, GQ Chen, X Dong, Y Wei… - Advanced Synthesis & …, 2013 - Wiley Online Library
A novel asymmetric [4+2] annulation of vinyl ketones with oxindole‐derived α,β‐unsaturated imines has been developed in the presence of a multifunctional thiourea‐phosphine …
Number of citations: 62 onlinelibrary.wiley.com
J Cortès, M Moreno-Mañas, R Pleixats - Tetrahedron Letters, 2001 - Elsevier
The preparation of the 15-membered macrocycle (E,E,Z)-1,6,11-tris[(2,4,6-triisopropylphenyl)sulfonyl]-1,6,11-triazacyclopentadeca-3,8,13-triene is reported. This cyclic triolefin forms …
Number of citations: 12 www.sciencedirect.com
M Tremayne - Journal of Research of the National Institute of …, 2004 - ncbi.nlm.nih.gov
The crystal structures of 2, 4, 6-triisopropylbenzenesulfonamide, 1, 2, 3-trihydroxybenzene-hexamethylenetetramine (1/1), 5-bromonicotinic acid and chlorothalonil form II have been …
Number of citations: 3 www.ncbi.nlm.nih.gov
S Cerezo, J Cortés, M Moreno-Mañas, R Pleixats… - Tetrahedron, 1998 - Elsevier
Arenesulfonamides, sulfamide, and cyanamide are efficiently allylated using allylic carbonates under Pd(0)-catalysis. N-Arenesulfonyl-2,5-dihydropyrroles are obtained by ruthenium-…
Number of citations: 67 www.sciencedirect.com
J Cortés, M Moreno‐Mañas… - European Journal of …, 2000 - Wiley Online Library
Preparation of the 15‐membered cycle (E,E,E)‐1,6,11‐tris[(2,4,6‐triisopropylphenyl)sulfonyl]‐1,6,11‐triazacyclopentadeca3,8,13‐triene (8) is reported. This cyclic triolefin forms a stable …

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